molecular formula C21H16I2N2O7 B11686508 methyl (2,6-diiodo-4-{(E)-[1-(4-methoxyphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)acetate

methyl (2,6-diiodo-4-{(E)-[1-(4-methoxyphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)acetate

Cat. No.: B11686508
M. Wt: 662.2 g/mol
InChI Key: IUGIUEJKVKVKGM-VGOFMYFVSA-N
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Description

METHYL 2-(2,6-DIIODO-4-{[(5E)-1-(4-METHOXYPHENYL)-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}PHENOXY)ACETATE is a complex organic compound characterized by its unique structure, which includes multiple iodine atoms and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-(2,6-DIIODO-4-{[(5E)-1-(4-METHOXYPHENYL)-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}PHENOXY)ACETATE typically involves multiple steps. One common method includes the iodination of a precursor compound followed by esterification. The reaction conditions often require the use of strong acids or bases, and the process may be carried out under inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where precise control over temperature, pressure, and reactant concentrations is maintained. The use of automated systems ensures consistency and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-(2,6-DIIODO-4-{[(5E)-1-(4-METHOXYPHENYL)-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}PHENOXY)ACETATE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can remove oxygen atoms or add hydrogen atoms to the molecule.

    Substitution: Halogen atoms, such as iodine, can be replaced with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce derivatives with different substituents replacing the iodine atoms.

Scientific Research Applications

METHYL 2-(2,6-DIIODO-4-{[(5E)-1-(4-METHOXYPHENYL)-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}PHENOXY)ACETATE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.

    Industry: It may be used in the development of new materials with specific properties, such as high refractive index or unique electronic characteristics.

Mechanism of Action

The mechanism by which METHYL 2-(2,6-DIIODO-4-{[(5E)-1-(4-METHOXYPHENYL)-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}PHENOXY)ACETATE exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The presence of iodine atoms can enhance binding affinity to certain targets, while the methoxyphenyl group may facilitate interactions with hydrophobic regions of proteins or other macromolecules. The pathways involved can vary depending on the specific application, but often include modulation of signal transduction or inhibition of enzymatic activity.

Comparison with Similar Compounds

Similar Compounds

  • METHYL 2-(2,6-DIIODO-4-{[(5E)-1-(4-HYDROXYPHENYL)-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}PHENOXY)ACETATE
  • METHYL 2-(2,6-DIIODO-4-{[(5E)-1-(4-ETHOXYPHENYL)-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}PHENOXY)ACETATE

Uniqueness

The uniqueness of METHYL 2-(2,6-DIIODO-4-{[(5E)-1-(4-METHOXYPHENYL)-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}PHENOXY)ACETATE lies in its specific combination of functional groups and the presence of multiple iodine atoms. This structure imparts distinct chemical and physical properties, such as high molecular weight and potential for strong interactions with biological targets, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H16I2N2O7

Molecular Weight

662.2 g/mol

IUPAC Name

methyl 2-[2,6-diiodo-4-[(E)-[1-(4-methoxyphenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]phenoxy]acetate

InChI

InChI=1S/C21H16I2N2O7/c1-30-13-5-3-12(4-6-13)25-20(28)14(19(27)24-21(25)29)7-11-8-15(22)18(16(23)9-11)32-10-17(26)31-2/h3-9H,10H2,1-2H3,(H,24,27,29)/b14-7+

InChI Key

IUGIUEJKVKVKGM-VGOFMYFVSA-N

Isomeric SMILES

COC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC(=C(C(=C3)I)OCC(=O)OC)I)/C(=O)NC2=O

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C(=C3)I)OCC(=O)OC)I)C(=O)NC2=O

Origin of Product

United States

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